3-(Benzo[b]thiophen-3-yl)propanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10OS |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-yl)propanal |
InChI |
InChI=1S/C11H10OS/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-8H,3-4H2 |
InChI Key |
QRUNYWVFXJQVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCC=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzo B Thiophen 3 Yl Propanal and Its Direct Precursors
Strategies for Constructing the Benzo[b]thiophene Core with Propanal Functionalization
A key approach involves forming the bicyclic benzo[b]thiophene structure in a manner that concurrently installs or sets the stage for the 3-propanal side chain. This can be achieved through various cyclization and acylation reactions.
Friedel-Crafts acylation is a foundational method for introducing acyl groups onto aromatic rings, and it serves as a direct pathway to 1-(Benzo[b]thiophen-3-yl)propan-1-one, a key precursor to the target aldehyde. nih.gov This electrophilic aromatic substitution typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comnih.gov The reaction of benzo[b]thiophene with propanoyl chloride or propanoic anhydride under these conditions preferentially leads to substitution at the C3 position due to the electronic properties of the heterocycle.
The reaction is generally carried out in an inert solvent like dichloromethane or 1,2-dichloroethane at temperatures ranging from -30°C to ambient temperature. google.com While this method is straightforward, it can be complicated by the use of excess Lewis acids and the generation of environmentally harmful byproducts. nih.gov To address these issues, alternative methods using mixed anhydrides of trifluoroacetic acid have been developed, offering a metal-free and solvent-free option for the acylation of benzo[b]thiophene. nih.gov
Table 1: Examples of Friedel-Crafts Acylation Conditions for Benzo[b]thiophene
| Acylating Agent | Catalyst | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Propanoyl chloride | Aluminum chloride | Dichloromethane | Ambient | 3-Acylation | google.com |
| Acetic anhydride | Trifluoroacetic anhydride / Phosphoric acid | Solvent-free | Not specified | 3-Acylation | nih.gov |
| Benzoic acid | Trifluoromethanesulfonic acid / Phosphoric acid triester | None | Room Temp | Aromatic acylation | mdpi.com |
Annulation reactions involve the formation of a ring onto a pre-existing structure. In this context, they are used to construct the benzo[b]thiophene skeleton from simpler aromatic and sulfur-containing precursors. These methods are versatile and can be categorized into metal-catalyzed and metal-free strategies. chim.it
Transition-metal catalysis provides powerful and efficient pathways for synthesizing benzo[b]thiophenes. researchgate.net Rhodium (Rh) and Copper (Cu) catalysts are particularly notable for their ability to facilitate these transformations.
Rhodium-catalyzed methods often involve three-component coupling reactions, for instance, between an arylboronic acid, an alkyne, and a sulfur source like elemental sulfur. researchgate.net This process proceeds through a sequence of alkyne insertion, C-H bond activation, and sulfur transfer, demonstrating high regioselectivity. researchgate.net
Copper-catalyzed reactions frequently utilize precursors such as 2-bromo alkynylbenzenes, which react with a sulfur source like sodium sulfide in the presence of a Cu(I) catalyst to yield 2-substituted benzo[b]thiophenes. organic-chemistry.org Another copper-catalyzed approach involves the reaction of 2-iodochalcones with a sulfur source to produce 2-acylbenzo[b]thiophenes. organic-chemistry.org
Table 2: Overview of Metal-Catalyzed Annulation Reactions
| Catalyst System | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Rhodium (Rh) | Arylboronic acid, alkyne, elemental sulfur | Substituted benzo[b]thiophene | Three-component coupling, high regioselectivity | researchgate.net |
| Copper Iodide (CuI) / TMEDA | 2-Bromo alkynylbenzene, sodium sulfide | 2-Substituted benzo[b]thiophene | Thiolation annulation | organic-chemistry.org |
| Cobalt (Co) | Benzothiophene-[b]-1,1-dioxide, aminoquinolinamides | Annulated benzothiophenes | Diastereoselective double C–H activation | acs.org |
Growing interest in sustainable chemistry has spurred the development of metal-free annulation methods. chim.it These strategies often rely on electrophilic or radical-mediated cyclization pathways. chim.itorganic-chemistry.org
One common metal-free approach involves the reaction of thiophenols with electron-deficient alkynes. chim.it For example, an air-promoted annulation can be conducted in dioxane at elevated temperatures without any catalyst or additive. chim.it Another strategy uses iodine to catalyze cascade reactions between thiophenols and alkynes under solvent-free conditions. rsc.org Additionally, benzo[b]thiophenes can be synthesized from o-halovinylbenzenes and potassium sulfide via a direct SₙAr-type reaction, cyclization, and dehydrogenation process, completely avoiding the need for a transition-metal catalyst. organic-chemistry.org
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the conversion of C-H bonds into C-C or other bonds without the need for pre-functionalized starting materials. researchgate.net For benzo[b]thiophene, functionalization at the C3 position is more challenging than at C2 due to regioselectivity issues. researchgate.net However, several methods have been developed to achieve selective C3 functionalization.
Achieving regioselective C3-arylation is a significant focus within the C-H functionalization of benzo[b]thiophenes. acs.org While this does not directly yield the propanal derivative, the methodologies are crucial for understanding how to selectively target the C3 position.
Palladium catalysis is a cornerstone of these methods. nih.gov For instance, a dual catalytic system of heterogeneous Pd/C and CuCl can couple benzo[b]thiophenes with aryl chlorides, providing C3-arylated products with complete selectivity. nih.gov This reaction is operationally simple and insensitive to air and moisture. nih.gov Other palladium-catalyzed systems have also been developed for the direct arylation of thiophene (B33073) derivatives at the C3 position using aryl bromides. rsc.org
Beyond metal catalysis, metal-free approaches have also been successful. An innovative strategy involves the oxidation of the benzo[b]thiophene to a benzothiophene (B83047) S-oxide. researchgate.net This "umpolung" strategy, which reverses the typical polarity of the molecule, enables an interrupted Pummerer reaction that delivers aryl coupling partners to the C3 position with complete regioselectivity under mild conditions. researchgate.netresearchgate.net
Table 3: Selected Methods for Regioselective C3-Arylation of Benzo[b]thiophene
| Method | Catalyst / Reagent | Coupling Partner | Key Features | Reference |
|---|---|---|---|---|
| Dual Catalysis | Pd/C and CuCl | Aryl chlorides | Ligand-free, heterogeneous catalyst, complete C3 selectivity | nih.gov |
| Interrupted Pummerer Reaction | Trifluoroacetic anhydride | Phenols | Metal-free, umpolung strategy via S-oxide, complete C3 selectivity | researchgate.net |
| Aerobic Oxidative Coupling | Transition-metal catalyst | (Hetero)aromatics | Uses molecular oxygen as oxidant | researchgate.net |
Direct C-H Functionalization of Benzo[b]thiophenes at the 3-Position
Ligand-Free Catalytic Systems in C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds on the benzo[b]thiophene scaffold represents an efficient and atom-economical approach to introduce chemical handles for further elaboration. While many C-H activation methods rely on transition metal catalysts with sophisticated ligands, ligand-free systems are gaining prominence due to their simplicity and reduced cost.
A notable metal-free strategy involves the activation of the benzo[b]thiophene core via its corresponding S-oxide. jk-sci.comunacademy.comwikipedia.org This approach enables the C-H functionalization without the need for a transition metal catalyst. The process typically involves the oxidation of the benzo[b]thiophene to the sulfoxide, which then undergoes a Pummerer-type reaction cascade when treated with an activating agent like trifluoroacetic anhydride (TFAA). adichemistry.com This cascade generates a reactive intermediate that can be trapped by various nucleophiles. For instance, C-H/C-H type coupling with phenols can be achieved, leading to C4-arylated products. jk-sci.comunacademy.comwikipedia.org The regioselectivity of this metal-free functionalization is influenced by substituents on the benzo[b]thiophene ring; an electron-withdrawing group at the C3 position is often important for directing the functionalization to other positions on the benzene (B151609) ring portion. jk-sci.comunacademy.com This method provides a pathway to functionalized benzo[b]thiophenes that can serve as precursors for more complex targets.
Formation of the Propanal Side Chain
The introduction of the three-carbon propanal side chain onto the C3 position of the benzo[b]thiophene nucleus is a critical step. This is primarily achieved through acylation to form a ketone precursor, or via homologation of a carboxylic acid derivative.
Alkylation and Acylation Reactions on the Benzo[b]thiophene Core
Friedel-Crafts acylation is the most direct method for installing a propanoyl group at the C3 position of benzo[b]thiophene, yielding the key precursor 1-(Benzo[b]thiophen-3-yl)propan-1-one. This electrophilic aromatic substitution reaction typically employs an acylating agent, such as propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst. rsc.orgresearchgate.net Aluminum chloride (AlCl₃) is a common catalyst for this transformation. researchgate.net The reaction proceeds by generating a highly electrophilic acylium ion, which then attacks the electron-rich benzo[b]thiophene ring. The C3 position is generally favored for electrophilic attack over the C2 position.
Alternative, environmentally benign methods for acylation have also been developed. One such method uses in situ generated acyl trifluoroacetates from the reaction of carboxylic acids with trifluoroacetic anhydride (TFAA), mediated by phosphoric acid, under solvent-free conditions. libretexts.org This approach avoids the use of halogenated solvents and moisture-sensitive acyl chlorides. libretexts.org
| Acylating Agent | Catalyst/Medium | Solvent | Key Features | Reference |
|---|---|---|---|---|
| Propanoyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane | Standard Friedel-Crafts conditions, direct route to 1-(Benzo[b]thiophen-3-yl)propan-1-one. | researchgate.net |
| Propanoic acid / TFAA | Phosphoric acid (H₃PO₄) | Solvent-free | Environmentally benign, avoids halogenated reagents and solvents. | libretexts.org |
Homologation Reactions Leading to Propanal Architectures
Homologation provides an alternative route to extend a carbon chain, which can then be converted to the desired propanal functionality. The Arndt-Eistert reaction is a classic homologation method that lengthens a carboxylic acid by a single methylene (B1212753) (-CH₂) group. chemistrysteps.commsu.edumasterorganicchemistry.com
This sequence, applied to Benzo[b]thiophene-3-carboxylic acid, involves three main steps:
Acid Chloride Formation : The starting carboxylic acid is first converted to the more reactive Benzo[b]thiophene-3-carbonyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.
Diazoketone Formation : The acid chloride is then reacted with diazomethane (CH₂N₂) to form an α-diazoketone intermediate. masterorganicchemistry.com
Wolff Rearrangement : The α-diazoketone undergoes a Wolff rearrangement upon treatment with a catalyst (e.g., silver oxide, Ag₂O) or upon photolysis or thermolysis. chemistrysteps.com This rearrangement expels nitrogen gas and forms a highly reactive ketene intermediate. The ketene is subsequently trapped by a nucleophile present in the reaction mixture. If water is used as the nucleophile, it adds to the ketene to yield 2-(Benzo[b]thiophen-3-yl)acetic acid, the one-carbon homologated product. chemistrysteps.com
This resulting carboxylic acid can then be subjected to further reactions, such as reduction, to ultimately furnish the propanal side chain.
Conversion of 1-(Benzo[b]thiophen-3-yl)propan-1-one to 3-(Benzo[b]thiophen-3-yl)propanal
The transformation of the ketone precursor, 1-(Benzo[b]thiophen-3-yl)propan-1-one, into the target aldehyde, this compound, requires a relocation of the carbonyl group from the C1 to the C3 position of the propyl side chain. This cannot be achieved by a simple reduction.
Selective Reduction Strategies for Ketone to Aldehyde Transformation
The direct, single-step conversion of a ketone to a constitutional isomer aldehyde, such as from a 1-propanone to a propanal, is not a feasible transformation through selective reduction. Standard reduction protocols target the carbonyl group itself. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone functional group to a secondary alcohol, not rearrange the carbon skeleton or the functional group's position. Therefore, multi-step sequences are necessary to accomplish this structural reorganization.
Multi-step Reaction Sequences for Aldehyde Generation
A chemically sound multi-step pathway is required to convert the 1-propanone side chain to a propanal side chain. A common and effective strategy involves a sequence of reduction, elimination, and anti-Markovnikov hydration, followed by oxidation.
The proposed four-step sequence is as follows:
Mechanistic Investigations of Reactions Involving 3 Benzo B Thiophen 3 Yl Propanal and Its Precursors
Elucidation of Reaction Pathways for Benzo[b]thiophene Functionalization
The direct arylation of benzo[b]thiophene is a powerful tool for creating C-C bonds, but controlling the regioselectivity between the C2 and C3 positions is a significant challenge. Mechanistic studies, including kinetic analyses, have been instrumental in deciphering the reaction pathways that govern this selectivity. A key finding is that the direct β-arylation (C3) of benzo[b]thiophenes can proceed efficiently at room temperature using aryl iodides, which is notable for its operational simplicity and mild conditions. acs.orgresearchgate.netmanchester.ac.uk
Several potential mechanisms are often considered for palladium-catalyzed C-H arylation, including concerted metalation-deprotonation (CMD), electrophilic metalation, and Heck-type pathways. acs.orgnih.gov Distinguishing between these routes requires sophisticated mechanistic probes.
Kinetic Isotope Effect Studies in C-H Arylation
Kinetic isotope effect (KIE) studies are invaluable for probing the nature of C-H bond cleavage and identifying the rate-determining steps in a catalytic cycle. nih.govbaranlab.org In the context of benzo[b]thiophene arylation, both carbon (¹³C) and hydrogen (²H) KIEs have been measured to distinguish between possible reaction pathways. acs.orgnih.gov
One study on the C3 arylation of benzo[b]thiophene found significant primary ¹³C KIEs at both the C2 and C3 positions. acs.orgnih.gov The observation of a KIE at both carbons is inconsistent with a CMD or an electrophilic metalation pathway, which would be expected to show a significant KIE only at the C3 position where the C-H bond is broken. acs.orgnih.gov Furthermore, inverse secondary ²H KIEs were observed at both positions. acs.org Taken together, these results strongly support a Heck-type reaction mechanism involving a carbopalladation step onto the C2-C3 double bond of the benzo[b]thiophene ring. acs.orgresearchgate.netnih.gov This carbopalladation is considered the first irreversible step between the catalyst and the benzo[b]thiophene. acs.orgnih.gov
Table 1: Kinetic Isotope Effect (KIE) Data for the C3-Arylation of Benzo[b]thiophene
| Isotope Effect | Position | Measured Value | Mechanistic Implication |
|---|---|---|---|
| ¹³C KIE | C3 | 1.042 ± 0.006 | Consistent with a Heck-type pathway (carbopalladation). Inconsistent with CMD or electrophilic metalation. acs.orgnih.gov |
| ¹³C KIE | C2 | 1.015 ± 0.006 | |
| ²H KIE | C3 & C2 | Inverse KIEs observed | Supports a rate-limiting carbopalladation step. acs.org |
Proposed Catalytic Cycles (e.g., Pd(0)/Pd(II) cycles, Heck-type pathways)
The functionalization of benzo[b]thiophenes typically involves a Pd(0)/Pd(II) catalytic cycle. acs.orgnih.gov A plausible mechanism for the C3-arylation begins with the oxidative addition of an aryl iodide (Ar-I) to a Pd(0) species, forming a Pd(II)-aryl intermediate. acs.org This intermediate then engages with benzo[b]thiophene in the key C-H activation step. acs.org
Based on KIE data, the favored pathway for C3-arylation is a Heck-type mechanism. acs.orgnih.gov The proposed cycle is as follows:
Oxidative Addition: An active Pd(0) catalyst reacts with the aryl iodide to form a Pd(II) intermediate, [Pd(II)Ar(I)]. acs.org
Carbopalladation: This Pd(II) species undergoes a migratory insertion (carbopalladation) across the C2=C3 bond of the benzo[b]thiophene. This step is believed to be rate-limiting and explains the observed KIEs. acs.orgnih.gov
β-Hydride Elimination: A subsequent anti-elimination of a hydride (β-hydride elimination), assisted by a base, regenerates the double bond within the thiophene (B33073) ring and forms a palladium-hydride species. researchgate.netmanchester.ac.uk
Reductive Elimination: The palladium-hydride species reductively eliminates HI (which is neutralized by a base) to regenerate the active Pd(0) catalyst, thus closing the cycle.
In contrast, some C2-selective arylations, particularly those involving benzo[b]thiophene 1,1-dioxides, are proposed to proceed through a different Pd(II)-catalyzed cycle. This pathway involves the C-H activation of the benzo[b]thiophene dioxide to form a cyclopalladium intermediate, followed by transmetalation with an arylboronic acid and subsequent reductive elimination to yield the product and a Pd(0) species. An oxidant, such as Cu(OAc)₂, is then required to reoxidize Pd(0) to the active Pd(II) state. acs.orgnih.gov
Role of Ligands and Solvents in Reaction Selectivity
The choice of ligands and solvents plays a critical role in directing the regioselectivity of C-H functionalization. For the C3-arylation of benzo[b]thiophene, high selectivity can be achieved without the use of phosphine (B1218219) ligands. acs.org In fact, the addition of an electron-rich phosphine ligand has been shown in some systems to switch the selectivity in favor of the C2 position. acs.org
The reaction is often performed in mildly acidic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can facilitate the reaction pathway. acs.org A silver salt, such as Ag₂CO₃, is typically used as an oxidant or halide scavenger. acs.orgnih.gov The choice of palladium precatalyst can also be important; for instance, using Pd₂(dba)₃·CHCl₃ instead of Pd(OAc)₂ was found to prevent the undesired homocoupling of benzo[b]thiophene. nih.gov
For C2-selective reactions on benzo[b]thiophene 1,1-dioxides, pyridine (B92270) is used as a crucial additive along with a copper oxidant in a 1,4-dioxane (B91453) solvent system. acs.orgnih.gov The specific conditions, including the catalyst, additives, and solvent, create a unique chemical environment that favors one reaction pathway and regiochemical outcome over another. acs.org
Understanding Regioselectivity and Stereoselectivity in Synthetic Transformations
The inherent reactivity of the benzo[b]thiophene ring presents a challenge in controlling regioselectivity. The C2 and C3 positions have different electronic properties, and their relative reactivity can be influenced by various factors. Directing a reaction exclusively to the C3 position to produce precursors for 3-(benzo[b]thiophen-3-yl)propanal requires careful tuning of the reaction conditions.
As discussed, a ligand-free palladium-catalyzed system at room temperature provides excellent C3 selectivity (>99:1) for the arylation of benzo[b]thiophene. acs.orgnih.gov This high selectivity is attributed to the operation of a Heck-type mechanism under these specific conditions. acs.org Conversely, other catalytic systems, sometimes employing different metals or ligands, can favor C2 functionalization. For example, a Pd(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids shows high selectivity for the C2 position. acs.orgnih.gov The oxidation of the sulfur atom to a sulfone significantly alters the electronic properties of the heterocycle, favoring C-H activation at C2. acs.orgnih.gov
Stereoselectivity becomes a factor when the functionalization reaction creates a chiral center. While the direct arylation of the benzo[b]thiophene ring itself is not stereoselective, subsequent reactions or the use of chiral substrates can lead to chiral products. Asymmetric transformations of thiophene-containing compounds, including atroposelective synthesis of benzo[b]thiophene derivatives, are an emerging area of research. rsc.org
Table 2: Control of Regioselectivity in Benzo[b]thiophene Functionalization
| Desired Position | Reaction Type | Key Conditions | Resulting Selectivity | Reference |
|---|---|---|---|---|
| C3 (β) | Direct Arylation | Pd₂(dba)₃·CHCl₃, Ag₂CO₃, HFIP, Room Temp., Ligand-free | >99:1 (C3:C2) | acs.orgnih.gov |
| C2 (α) | Direct Arylation | Pd(OAc)₂, Cu(OAc)₂, Pyridine, 1,4-Dioxane, 100 °C (on 1,1-dioxide) | High C2 selectivity | acs.orgnih.gov |
| C2 (α) | Direct Arylation | Low Pd₂(dba)₃ loading, Ag(I) mediator, NaOAc | High C2 selectivity | researchgate.net |
Computational Chemistry Approaches to Reaction Mechanism Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental studies and providing deeper insight into reaction mechanisms. nih.govnih.govresearchgate.net DFT calculations can be used to model the structures of intermediates and transition states, calculate their relative energies, and thereby predict the most likely reaction pathway. nih.gov
For the C-H functionalization of benzo[b]thiophene, DFT studies have been used to:
Evaluate different mechanistic proposals: By calculating the energy barriers for the CMD, electrophilic substitution, and Heck-type pathways, computational models can support or refute mechanisms proposed on the basis of experimental data. acs.org
Explain regioselectivity: DFT calculations can rationalize why a particular set of conditions favors C2 versus C3 functionalization by comparing the activation energies for the competing pathways. nih.gov Factors like the nature of the ligand and the substrate (e.g., benzo[b]thiophene vs. its 1,1-dioxide) can be modeled to understand their electronic and steric influence. nih.gov
Corroborate KIE results: Theoretical calculations can predict expected KIE values for different mechanisms, which can then be compared with experimental results for validation. For instance, DFT modeling of the carbopalladation step in benzo[b]thiophene arylation helped confirm that a significant ²H KIE would not be expected at the C2 position in that specific case, aligning with experimental observations. acs.org
DFT studies have also investigated the fundamental properties of the benzo[b]thiophene molecule itself, such as its pyrolysis mechanism, which provides foundational knowledge about the stability and reactivity of the ring system. nih.gov By modeling the entire catalytic cycle, computational chemistry provides a molecular-level picture of the reaction, revealing subtle interactions and electronic effects that are difficult to observe experimentally. nih.gov
Spectroscopic and Advanced Structural Characterization of 3 Benzo B Thiophen 3 Yl Propanal and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity and spatial relationships of atoms within a molecule can be meticulously mapped.
The ¹H NMR spectrum of 3-(Benzo[b]thiophen-3-yl)propanal is predicted to exhibit distinct signals corresponding to the protons in the benzo[b]thiophene ring system and the propanal side chain. The aromatic protons of the benzo[b]thiophene moiety are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by their positions on the bicyclic ring. For instance, data from the related compound, benzo[b]thiophene-3-carbaldehyde, shows aromatic protons in the range of δ 7.48-8.68 ppm. rsc.org The proton on the C2 position of the thiophene (B33073) ring often appears as a singlet, a characteristic feature for 3-substituted benzo[b]thiophenes. nih.gov
The aliphatic protons of the propanal side chain would resonate further upfield. The aldehydic proton (CHO) is anticipated to be the most deshielded of the aliphatic protons, likely appearing as a triplet in the δ 9.5-10.0 ppm region due to coupling with the adjacent methylene (B1212753) group. The two methylene groups (-CH₂-CH₂-CHO) would present as complex multiplets, with the methylene group alpha to the carbonyl (C2' of the propanal chain) expected around δ 2.8-3.2 ppm and the methylene group beta to the carbonyl (C3' of the propanal chain) at approximately δ 3.0-3.4 ppm.
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. The carbonyl carbon of the aldehyde is the most downfield signal, anticipated around δ 200 ppm, a characteristic chemical shift for aldehydes. docbrown.info The carbons of the benzo[b]thiophene ring system are expected to resonate in the aromatic region of δ 120-145 ppm. rsc.orgnih.gov The aliphatic carbons of the propanal side chain will appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Aldehydic H | 9.8 (t) | - |
| Aldehydic C | - | ~202 |
| α-CH₂ | 3.0 (dt) | ~45 |
| β-CH₂ | 3.3 (t) | ~25 |
| Benzo[b]thiophene Aromatic H | 7.3-8.2 (m) | - |
| Benzo[b]thiophene Aromatic C | - | 122-141 |
Note: Predicted values are based on known data for similar structures. Actual experimental values may vary. t = triplet, dt = doublet of triplets, m = multiplet.
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the aldehydic proton and the adjacent α-methylene protons, and between the α- and β-methylene protons of the propanal chain. It would also delineate the coupling relationships between the protons on the benzene (B151609) ring of the benzo[b]thiophene core.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). ekb.egnih.gov This technique allows for the unambiguous assignment of the carbon signals for all protonated carbons by correlating them to their attached, and often already assigned, protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. For the molecular formula C₁₁H₁₀OS, the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of a few parts per million (ppm). This level of precision is instrumental in confirming the molecular formula and distinguishing it from other potential isobaric compounds. The ESI-HRMS data for related benzo[b]thiophene derivatives often show the [M+Na]⁺ adduct. nih.gov
A plausible fragmentation pattern for this compound in an electron impact (EI) mass spectrum would involve initial cleavage of the propanal side chain. Common fragmentation pathways for aldehydes include the loss of the formyl radical (CHO) or McLafferty rearrangement if structurally feasible. The fragmentation of the benzo[b]thiophene core would likely lead to characteristic ions corresponding to the stable benzothienyl cation. The mass spectrum of propanal itself shows a base peak at m/z 29, corresponding to the [CHO]⁺ or [C₂H₅]⁺ fragment. docbrown.info
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 161 | [M - CHO]⁺ |
| 134 | [C₈H₆S]⁺ (Benzo[b]thiophene) |
| 133 | [C₈H₅S]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent feature will be the strong absorption due to the carbonyl (C=O) stretching vibration of the aldehyde group, which typically appears in the region of 1740-1720 cm⁻¹. docbrown.info The C-H stretch of the aldehyde proton is also characteristic and is expected to be observed as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. The spectrum will also feature absorptions corresponding to the C-H stretching of the aromatic and aliphatic portions of the molecule (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively). The C=C stretching vibrations of the aromatic benzo[b]thiophene ring will appear in the 1600-1450 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiophene ring, is generally weak and can be found in the 800-600 cm⁻¹ range.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2850 and ~2750 |
| Aliphatic C-H | Stretch | 2960-2850 |
| Aromatic C-H | Stretch | 3100-3000 |
| Carbonyl C=O | Stretch | 1730-1715 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-S | Stretch | 800-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the benzo[b]thiophene chromophore.
Benzo[b]thiophene itself exhibits characteristic absorption bands in the UV region. The introduction of the propanal substituent at the 3-position is likely to cause a slight bathochromic (red) shift of these absorptions due to the extension of the conjugated system by the carbonyl group. The spectrum is anticipated to show strong absorptions corresponding to π → π* transitions of the aromatic system. The n → π* transition of the aldehyde carbonyl group is also expected, though it is typically much weaker in intensity and may be observed as a shoulder on the tail of the stronger π → π* absorption bands. The solvent can influence the position of these absorption maxima. beilstein-journals.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. For novel or complex benzothiophene (B83047) derivatives, X-ray diffraction analysis is often the gold standard for structural verification.
While specific crystallographic data for this compound is not extensively reported in publicly available literature, studies on closely related benzo[b]thiophene derivatives provide valuable insights into the expected structural features. For instance, the crystal structure of 2-acetyl-3-amino-7-methoxybenzo[b]thiophene has been determined, revealing a planar benzothiophene ring system. The bond lengths and angles within the thiophene ring fused to the benzene ring are consistent with those of other reported benzothiophene structures.
Table 1: Representative Crystallographic Data for a Benzo[b]thiophene Derivative
| Parameter | Value |
|---|---|
| Compound | Ethyl 2-amino-4-methoxybenzo[b]thiophene-3-carboxylate |
| Chemical Formula | C12H13NO3S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.458(3) |
| b (Å) | 7.925(2) |
| c (Å) | 12.601(3) |
| β (°) | 102.72(3) |
| Volume (ų) | 1213.2(5) |
| Z | 4 |
Data sourced from a representative study on a related derivative to illustrate typical parameters.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are fundamental in the synthesis and analysis of this compound and its derivatives. These methods are routinely employed for monitoring reaction progress, isolating final products, and assessing their purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for the qualitative analysis of reaction mixtures containing benzothiophene derivatives. It is often used to determine the optimal solvent system for column chromatography. For instance, in the synthesis of various substituted benzothiophenes, TLC is performed on silica (B1680970) gel plates. A mixture of ethyl acetate (B1210297) and hexane (B92381) is a commonly used eluent, where the polarity can be adjusted to achieve good separation of the starting materials, intermediates, and the final product. The spots on the TLC plate are typically visualized under UV light (254 nm), taking advantage of the UV-active benzothiophene core.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the purification and quantitative analysis of this compound and its derivatives. Reversed-phase HPLC, using a C18 column, is frequently the method of choice. A typical mobile phase would consist of a gradient mixture of acetonitrile (B52724) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. The retention time of the compound is a key parameter for its identification. For example, in the analysis of related thieno[3,2-b]benzofurans, which share structural similarities, HPLC was used to confirm purity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an excellent method for identifying and quantifying volatile compounds. For a molecule like this compound, GC-MS can provide its retention time from the GC column and its mass spectrum. The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can confirm the structure of the analyte. This technique is particularly useful for analyzing crude reaction mixtures to identify byproducts and for confirming the identity of the purified compound.
Table 2: Overview of Chromatographic Methods for Benzothiophene Derivatives
| Technique | Typical Stationary Phase | Typical Mobile Phase/Eluent | Purpose |
|---|---|---|---|
| TLC | Silica gel 60 F254 | Ethyl acetate/Hexane mixtures | Reaction monitoring, qualitative analysis |
| HPLC | C18 silica gel | Acetonitrile/Water (gradient) | Purification, purity assessment, quantitative analysis |
| GC-MS | Capillary column (e.g., DB-5) | Helium (carrier gas) | Identification of volatile components, structural confirmation |
The selection of a specific chromatographic method and its conditions depends on the properties of the target compound and the matrix it is in. For the preparative isolation of this compound, column chromatography using silica gel is a standard procedure following its synthesis. The fractions collected from the column are typically analyzed by TLC or HPLC to identify those containing the pure product.
Advanced Research Applications of the Benzo B Thiophene Propanal Scaffold
Scaffold Engineering in Chemical Biology and Ligand Design
The benzo[b]thiophene-propanal scaffold offers a unique three-dimensional structure that is amenable to chemical modification, making it an excellent starting point for the design of novel ligands that can interact with biological targets with high affinity and selectivity.
Investigation of Molecular Interactions with Biological Targets
Derivatives of the benzo[b]thiophene scaffold have been extensively studied for their interactions with various biological targets, including receptors and enzymes. While specific studies on 3-(Benzo[b]thiophen-3-yl)propanal are limited, research on closely related analogs, such as those where the propanal has been reduced to a propanol (B110389) or oxidized to a carboxylic acid, provides significant insights into the potential of this scaffold.
For instance, a series of 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives have demonstrated dual activity as ligands for 5-HT1A serotonin (B10506) receptors and the serotonin transporter, highlighting their potential as antidepressants. These compounds exhibit nanomolar affinity for both targets, indicating a strong and specific interaction within the binding pockets of these proteins.
Furthermore, other benzo[b]thiophene derivatives have been identified as potent inhibitors of various enzymes. For example, certain analogs show antiangiogenic properties by targeting VEGFR2, a key receptor in the formation of new blood vessels. Others have been found to inhibit the RhoA/ROCK pathway, which is implicated in cancer cell migration and proliferation. These findings underscore the potential of the benzo[b]thiophene scaffold to be tailored for specific enzymatic targets.
Table 1: Examples of Biological Targets for Benzo[b]thiophene Derivatives
| Derivative Class | Biological Target | Therapeutic Area |
| Benzo[b]thiophen-3-yl-propanolamine derivatives | 5-HT1A Serotonin Receptor & Transporter | Antidepressant |
| 2-Anilino-3-cyanobenzo[b]thiophenes | VEGFR2 | Antiangiogenic (Cancer) |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK Pathway | Anticancer |
| Benzo[b]thiophen-3-ol derivatives | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases |
Design Principles for Modulating Molecular Recognition
The design of potent and selective ligands based on the benzo[b]thiophene-propanal scaffold relies on key structure-activity relationship (SAR) principles. The propanal group itself offers a reactive handle for further chemical modifications, allowing for the introduction of diverse functional groups to probe the chemical space of a biological target.
Key design principles for modulating molecular recognition include:
Modification of the Propanal Moiety: The aldehyde can be converted into various functional groups, such as amines, alcohols, carboxylic acids, and heterocycles, to explore different types of interactions (e.g., hydrogen bonding, ionic interactions) with the target protein.
Substitution on the Benzo[b]thiophene Ring: Introducing substituents on the benzene (B151609) or thiophene (B33073) portion of the scaffold can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity. For example, halogenation or the addition of methoxy (B1213986) groups can significantly alter biological activity.
Stereochemistry: For chiral derivatives, the stereochemistry at the propanal side chain can be crucial for proper orientation within the binding site and, consequently, for biological activity.
By systematically applying these principles, medicinal chemists can fine-tune the properties of the benzo[b]thiophene-propanal scaffold to develop highly effective and target-specific therapeutic agents.
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The reactive nature of the aldehyde group, combined with the stable benzo[b]thiophene core, makes this compound a valuable intermediate in the synthesis of more complex organic structures, including polycyclic and macrocyclic systems.
Precursors for Polycyclic Systems
While specific examples utilizing this compound for the synthesis of polycyclic aromatic hydrocarbons are not extensively documented, the general reactivity of aldehydes and the aromatic nature of the benzo[b]thiophene ring suggest its potential in this area. Intramolecular cyclization reactions, such as Friedel-Crafts type acylations or Pictet-Spengler reactions, could potentially be employed to construct additional rings onto the benzo[b]thiophene scaffold, leading to novel polycyclic systems with interesting electronic and photophysical properties.
Building Blocks for Macrocyclic Structures
The propanal functionality of this compound can serve as a key component in the synthesis of macrocycles. Through reactions such as reductive amination or Wittig-type reactions, the propanal group can be used to link the benzo[b]thiophene scaffold to other molecular fragments, ultimately leading to the formation of large ring structures. These macrocycles could have applications in host-guest chemistry, as ionophores, or as conformationally constrained ligands for biological targets. However, specific literature examples of this application for this compound are currently scarce.
Contributions to Materials Science Research
The benzo[b]thiophene moiety is a well-known building block in materials science, particularly in the field of organic electronics. Its electron-rich nature and rigid, planar structure facilitate π-π stacking and efficient charge transport, making it suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
While research has predominantly focused on other functionalized benzo[b]thiophenes, the propanal group in this compound offers a unique handle for creating novel materials. The aldehyde can be used to anchor the benzo[b]thiophene core to polymer backbones or other functional materials through various chemical transformations. This could lead to the development of new conductive polymers, sensor materials, or photoactive materials with tailored properties. The potential for this scaffold in materials science remains an area ripe for exploration.
Development of Organic Electronic Materials
The benzo[b]thiophene scaffold is a key component in the development of organic electronic materials, particularly organic semiconductors. These materials are integral to the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The planarity of the benzo[b]thiophene system facilitates π-π stacking, which is crucial for efficient charge transport. rsc.orgnih.gov
Researchers have synthesized and characterized various benzo[b]thiophene derivatives for use as solution-processable organic semiconductors. bohrium.comresearchgate.netmdpi.comresearchgate.net Solution processing offers a cost-effective and scalable method for device fabrication compared to traditional vacuum deposition techniques. researchgate.net The thermal stability of these materials, often assessed by thermogravimetric analysis (TGA), is a critical factor for the operational longevity of electronic devices. researchgate.netmdpi.com
In the context of OFETs, benzo[b]thiophene derivatives have demonstrated promising p-channel activity, meaning they conduct positive charge carriers (holes). bohrium.comncu.edu.tw The performance of these materials is evaluated based on their charge carrier mobility and the on/off current ratio of the transistor. For instance, novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been synthesized and shown to be effective as solution-processable organic semiconductors for OFETs. researchgate.netmdpi.com
Table 1: Performance of Selected Benzo[b]thiophene Derivatives in Organic Field-Effect Transistors (OFETs)
| Compound | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |
|---|---|---|---|---|
| Benzo[b]thieno[2,3-d]thiophene Derivative 1 | 0.055 | 2.5 x 10⁷ | Solution-Shearing | bohrium.com |
| Benzo[b]thieno[2,3-d]thiophene Derivative 2 | 0.005 | > 10⁶ | Solution-Processable | mdpi.comresearchgate.net |
| Benzo[b]benzo rsc.orgresearchgate.netthieno[2,3-d]thiophene Derivative | Not Specified | Not Specified | Thermal Evaporation | researchgate.net |
This table presents a selection of performance metrics for various benzo[b]thiophene derivatives as reported in the literature. The specific molecular structures and experimental conditions can be found in the cited references.
Molecular Design for Optical and Electronic Properties
The optical and electronic properties of benzo[b]thiophene-based materials can be precisely tuned through strategic molecular design. acs.org This involves the introduction of different functional groups and the extension of the π-conjugated system. The choice of substituents can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn govern the material's charge injection and transport properties, as well as its absorption and emission characteristics. rsc.orgnih.gov
For example, the introduction of electron-donating or electron-withdrawing groups can modify the electronic nature of the benzo[b]thiophene core. rsc.orgnih.gov This approach is widely used in the design of donor-acceptor (D-A) type conjugated polymers and small molecules for organic solar cells. researchgate.net In these systems, the benzo[b]thiophene unit often serves as the electron-donating component.
The photophysical properties, such as UV-vis absorption and photoluminescence, are also heavily influenced by the molecular structure. researchgate.netmdpi.com By extending the conjugation length, for instance by incorporating additional thiophene rings, the absorption spectrum can be shifted to longer wavelengths (a red-shift), which is beneficial for harvesting a broader range of the solar spectrum in photovoltaic applications. bohrium.com
Table 2: Impact of Molecular Modification on the Properties of Benzo[b]dithiophene (BDT) Derivatives
| Derivative | Modification | Key Property Change | Potential Application | Reference |
|---|---|---|---|---|
| BDTT–CH₂–OMe | Methoxymethyl side chain | Excellent packing, Deeper HOMO level (-5.48 eV) | Bulk Heterojunction Organic Solar Cells | rsc.orgnih.gov |
| BDT-based polymers | 2D conjugated structure with bithienyl and terthienyl substituents | Broader absorption range | Photovoltaic Applications | acs.org |
| A-π-D-π-A type small molecules | Mono-thiophene as π-bridge | Broad absorption (300-800 nm), Low HOMO levels | Organic Solar Cells | researchgate.net |
This table illustrates how specific structural modifications to the benzo[b]dithiophene core influence the material's properties and potential applications.
Applications in Agrochemical Research as Chemical Entities
The benzo[b]thiophene scaffold is a recognized pharmacophore in medicinal chemistry and has also garnered interest in agrochemical research due to its diverse biological activities. nih.gov Derivatives of benzo[b]thiophene have been reported to exhibit a wide spectrum of biological actions, including antimicrobial and antifungal properties, which are relevant to the development of new crop protection agents. nih.govresearchgate.netnih.gov
The investigation of benzo[b]thiophene derivatives in agrochemical research focuses on identifying novel chemical entities that can serve as leads for the development of new pesticides. The inherent chemical stability and the possibility of introducing a wide variety of substituents make the benzo[b]thiophene ring a versatile template for creating libraries of compounds for biological screening. nih.gov
Structure-Activity Relationship Studies for Agrochemical Target Interaction
Structure-activity relationship (SAR) studies are fundamental to the discovery and optimization of new agrochemical agents. These studies aim to understand how the chemical structure of a molecule relates to its biological activity against a specific target, such as an enzyme or receptor in a pest or pathogen.
For benzo[b]thiophene derivatives, SAR studies have been conducted to elucidate the features required for their biological effects. For example, in the context of antimicrobial activity, the nature and position of substituents on the benzo[b]thiophene ring have been shown to be critical. researchgate.net The introduction of halogen atoms at the 3-position of the benzo[b]thiophene core has been explored to enhance antimicrobial and antifungal activity. nih.gov
While specific SAR studies on this compound for agrochemical targets are not widely reported in the public domain, the general principles derived from related benzo[b]thiophene structures are applicable. For instance, the length and functionality of the side chain at the 3-position, such as the propanal group, would be expected to significantly influence the molecule's interaction with a biological target. The aldehyde functionality, for example, could potentially react with nucleophilic residues in an enzyme's active site.
Furthermore, the lipophilicity and electronic properties of the molecule, which can be modulated by substituents on the benzo[b]thiophene ring, are key determinants of its ability to penetrate cell membranes and interact with its target. researchgate.net The systematic modification of the benzo[b]thiophene-propanal scaffold and the subsequent evaluation of the biological activity of the resulting analogues would be a classical approach to establish a comprehensive SAR for a desired agrochemical application.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzothiophene (B83047) derivatives, including 3-(Benzo[b]thiophen-3-yl)propanal, is moving towards greener and more efficient methods. rsc.orgnih.gov Traditional syntheses often rely on transition-metal catalysts and harsh reaction conditions. numberanalytics.comresearchgate.net Future research will likely focus on developing methodologies that minimize waste, reduce energy consumption, and utilize more environmentally benign reagents.
One promising area is the use of visible-light photoredox catalysis . acs.orgnih.gov This technique employs organic dyes and visible light to initiate radical reactions under mild conditions, offering a sustainable alternative to metal-catalyzed processes. acs.org For instance, the photocatalytic synthesis of benzothiophenes from diazonium salts has been achieved using eosin (B541160) Y as an organic dye catalyst, avoiding the need for metal catalysts and high temperatures. acs.orgnih.gov Another approach involves the use of riboflavin (B1680620) as a photosensitizer for the synthesis of 2-substituted benzothiazoles. nih.gov
Table 1: Comparison of Traditional vs. Emerging Synthetic Methods for Benzothiophene Derivatives
| Feature | Traditional Methods | Emerging Sustainable Methods |
|---|---|---|
| Catalysts | Often require precious transition metals (e.g., Palladium, Copper). researchgate.netacs.org | Utilize organic dyes (e.g., Eosin Y, Riboflavin) or earth-abundant metal catalysts. acs.orgnih.gov |
| Reaction Conditions | Frequently involve high temperatures and pressures. acs.org | Typically proceed at ambient temperature and pressure. acs.org |
| Solvents | May use hazardous organic solvents. | Favor greener solvents or solvent-free conditions. |
| Sustainability | Can generate significant metal and chemical waste. | Designed to be more atom-economical and produce less waste. rsc.orgnih.gov |
Furthermore, the development of one-pot, multi-component reactions will continue to be a major focus. These reactions allow for the construction of complex molecules from simple starting materials in a single step, significantly improving efficiency and reducing waste. nih.gov The direct C-H functionalization of the benzothiophene core at room temperature is another area of active research, offering a more direct and atom-economical route to substituted derivatives. acs.org
Exploration of Unconventional Reactivity Patterns
Beyond traditional functional group transformations, researchers are exploring the unconventional reactivity of the this compound scaffold to access novel chemical space. This includes investigating its participation in reactions that are not typical for aldehydes or benzothiophenes.
One such area is the use of photoredox catalysis to enable new types of bond formations . For example, N-phenylphenothiazine derivatives have been used as photoredox catalysts for the nucleophilic addition of alcohols to alkenes, a reaction that can be challenging to achieve with traditional methods. beilstein-journals.org The application of such catalytic systems to the aldehyde group or the benzothiophene ring of this compound could lead to the discovery of unprecedented transformations.
The exploration of electrochemistry for the synthesis and functionalization of benzothiophene derivatives is another emerging frontier. mdpi.com Electrochemical methods can provide a powerful and environmentally friendly way to generate reactive intermediates and drive unique chemical reactions.
Additionally, the study of the compound's behavior in multicomponent reactions under various catalytic conditions could reveal new reactivity patterns. For instance, a copper-catalyzed three-component alkene amino etherification has been reported, showcasing the potential for complex bond formations in a single step. acs.orgacs.org Investigating the participation of this compound in such reactions could lead to the rapid synthesis of diverse and complex molecular architectures.
Integration of Computational Design in Scaffold Modification
The integration of computational tools is revolutionizing the process of drug discovery and materials science. For this compound, in silico methods can guide the rational design of new derivatives with enhanced properties. nih.govresearchgate.net
Molecular docking studies can predict the binding affinity of benzothiophene derivatives to specific biological targets, such as enzymes or receptors. nih.govnih.gov This allows for the virtual screening of large libraries of compounds to identify promising candidates for further experimental investigation. nih.gov For example, in silico methods have been used to identify benzothiophene derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This information can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds.
Table 2: Application of Computational Tools in the Design of Benzothiophene Derivatives
| Computational Tool | Application | Potential Outcome for this compound |
|---|---|---|
| Molecular Docking | Predicts binding modes and affinities to biological targets. nih.govnih.govresearchgate.net | Identification of new therapeutic targets and design of potent inhibitors. |
| QSAR | Correlates chemical structure with biological activity. nih.gov | Prediction of the biological activity of novel derivatives. |
| Virtual Screening | Rapidly screens large compound libraries against a target. nih.gov | Efficient discovery of new lead compounds. |
| Conformational Analysis | Determines the preferred three-dimensional structure of a molecule. acs.org | Understanding structure-activity relationships and designing more rigid, potent analogs. |
By combining computational design with synthetic chemistry, researchers can accelerate the discovery and optimization of new molecules based on the this compound scaffold, saving both time and resources.
Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines
The unique structural and electronic properties of the benzothiophene core make it an attractive scaffold for applications beyond traditional organic and medicinal chemistry. numberanalytics.comnumberanalytics.com Future research will see increased collaboration between organic chemists and scientists from other disciplines to explore the full potential of this compound and its derivatives.
In materials science , benzothiophene-based compounds are being investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comktu.edu The aldehyde functionality of this compound provides a convenient handle for further modification and incorporation into larger polymeric or supramolecular structures with tailored electronic properties.
In chemical biology , benzothiophene derivatives can be used as probes to study biological processes. researchgate.net The aldehyde group can be used to attach fluorescent tags or other reporter groups, allowing for the visualization and tracking of the molecule's interactions within a cell. Furthermore, the inherent biological activities of the benzothiophene scaffold make it a valuable starting point for the development of new chemical tools to modulate protein function. nih.govresearchgate.net
The development of benzothiophene-based sensors is another exciting area of interdisciplinary research. The ability of the benzothiophene ring to interact with various analytes, coupled with the reactive aldehyde group for immobilization or signal transduction, makes this scaffold a promising candidate for the development of new chemical sensors for environmental monitoring or medical diagnostics.
Q & A
Q. What are common synthetic routes for 3-(Benzo[b]thiophen-3-yl)propanal derivatives?
The synthesis often involves Claisen-Schmidt condensation , where this compound derivatives are prepared by reacting benzo[b]thiophene-based ketones with substituted aldehydes under basic conditions (e.g., KOH in methanol). For example:
- Example Protocol : Mix 1-(3-(benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one with substituted benzaldehydes (e.g., 2-fluorobenzaldehyde) in methanol and KOH. Stir for 24 hours, extract with CH₂Cl₂, and purify via silica gel chromatography .
- Key Metrics : Yields range from 30% to 66%, depending on substituent electronic effects .
Q. How are these compounds characterized to confirm structural integrity?
Standard characterization includes:
Q. What are the typical reaction conditions for functionalizing the benzo[b]thiophene core?
Functionalization often occurs via:
- Electrophilic Aromatic Substitution : Introduce halogens or methoxy groups using FeCl₃ or AlCl₃ catalysts.
- Oxidation/Reduction : Convert thiophene to sulfoxides/sulfones with mCPBA or reduce to dihydro derivatives using NaBH₄ .
Advanced Research Questions
Q. How do substituent positions influence reactivity and biological activity?
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) at the ortho position reduce conjugation efficiency, lowering yields compared to para substituents .
- Steric Effects : Bulky groups (e.g., 2,5-difluoro-4-methoxy) hinder crystallization, resulting in viscous liquids .
- Bioactivity : Substituents like Boc-protected amino groups enhance enzyme binding via hydrogen bonding (e.g., interactions with serine proteases) .
Table 1 : Substituent Impact on Reactivity and Bioactivity
Q. How can discrepancies in spectroscopic data be resolved?
Q. What strategies optimize enantioselective synthesis of chiral derivatives?
- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected amino acids to induce asymmetry (e.g., 85% enantiomeric excess via Evans’ oxazolidinone methodology) .
- Catalytic Asymmetric Synthesis : Employ chiral ligands like BINAP with Pd catalysts for cross-coupling reactions .
Q. How do intermolecular interactions influence crystal packing and stability?
- Hydrogen Bonding : Tetrazole N–H···O interactions (2.1–2.3 Å) stabilize crystal lattices .
- π-π Stacking : Benzo[b]thiophene and methoxyphenyl rings form offset stacks (dihedral angles: 23.9–84.5°), enhancing thermal stability (TGA decomposition >250°C) .
Methodological Considerations
Q. What analytical techniques validate purity for pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
